7-[[4-(2,6-Diethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Description
7-[[4-(2,6-Diethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C24H22N6OS2 and its molecular weight is 474.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 7-[[4-(2,6-Diethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one represents a significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple heterocycles including thiazole and triazole rings. Its molecular formula is C20H22N6S with a molecular weight of approximately 398.51 g/mol. The presence of sulfur in the structure may contribute to its biological activity by participating in various biochemical interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 (Breast) | 15.0 |
Similar Triazole Derivative | HCT116 (Colon) | 6.2 |
Similar Triazole Derivative | T47D (Breast) | 27.3 |
These findings suggest that the compound might inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related thiazole and triazole compounds have shown effectiveness against various pathogens:
Pathogen | Activity |
---|---|
Staphylococcus aureus | Inhibitory effect observed |
Escherichia coli | Moderate activity |
Candida albicans | Effective at higher concentrations |
The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of triazole rings often correlates with the inhibition of enzymes critical for cancer cell metabolism.
- Induction of Apoptosis : Many studies indicate that such compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity that can protect normal cells from oxidative damage while targeting cancerous cells.
Case Studies
A notable case study involved the synthesis and evaluation of similar compounds where researchers found that introducing specific substituents significantly enhanced anticancer activity. For instance:
- A derivative with a methoxy group showed improved potency against MCF-7 cells compared to its parent compound.
This highlights the importance of structural modifications in optimizing biological efficacy.
Properties
Molecular Formula |
C24H22N6OS2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
7-[[4-(2,6-diethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C24H22N6OS2/c1-3-16-7-5-8-17(4-2)21(16)30-22(18-9-6-10-25-14-18)27-28-24(30)33-15-19-13-20(31)29-11-12-32-23(29)26-19/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
UBBHEJNMCIDWNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SCC3=CC(=O)N4C=CSC4=N3)C5=CN=CC=C5 |
Origin of Product |
United States |
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